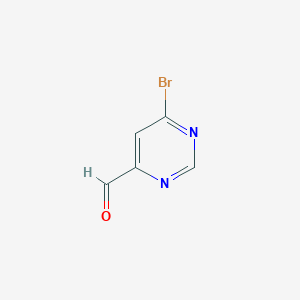

6-Bromopyrimidine-4-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromopyrimidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMQDZWWRCYATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 6 Bromopyrimidine 4 Carbaldehyde

Reactivity at the Halogenated Position (C-6 Bromine)

The bromine atom at the C-6 position of 6-bromopyrimidine-4-carbaldehyde is the primary site for a variety of synthetic transformations. Its reactivity is influenced by the electron-deficient nature of the pyrimidine (B1678525) ring, which is further enhanced by the electron-withdrawing aldehyde group. This electronic setup makes the C-6 position susceptible to several types of reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic and heteroaromatic systems. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

The rate of SNAr reactions is significantly accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate. ucalgary.cancrdsip.com In this compound, the aldehyde group at the C-4 position, along with the ring nitrogen atoms, effectively delocalizes the negative charge, thereby activating the C-6 position for nucleophilic attack. Heteroarenes like pyridines and pyrimidines are particularly reactive towards SNAr reactions due to the ability of the nitrogen atoms to stabilize the negative charge. wikipedia.org

A variety of nucleophiles can be employed in SNAr reactions with this compound, leading to the formation of diverse derivatives. For instance, reactions with amines, alcohols, and thiols can introduce new C-N, C-O, and C-S bonds, respectively.

Table 1: Examples of SNAr Reactions with Halogenated Pyrimidines This table is illustrative and may not represent reactions specifically with this compound but demonstrates the general reactivity of similar substrates.

| Nucleophile | Reagent Example | Product Type |

| Amine | Morpholine | 6-(Morpholin-4-yl)pyrimidine-4-carbaldehyde |

| Alcohol | Sodium Methoxide | 6-Methoxypyrimidine-4-carbaldehyde |

| Thiol | Sodium Thiophenoxide | 6-(Phenylthio)pyrimidine-4-carbaldehyde |

It is important to note that while the classical SNAr mechanism involves a discrete Meisenheimer intermediate, some nucleophilic aromatic substitutions may proceed through a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single step. nih.govnih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-6 position of this compound serves as an excellent handle for these transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. libretexts.orgyoutube.com This reaction is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.govmdpi.com

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, Suzuki-Miyaura coupling provides a direct route to introduce various aryl and heteroaryl substituents at the C-6 position. This is particularly useful for the synthesis of complex molecules with extended π-systems. The reaction tolerates the aldehyde functionality, although care must be taken with base-sensitive substrates. libretexts.org Nickel catalysts have also been developed for Suzuki-Miyaura couplings and can be effective for less reactive aryl chlorides and bromides. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling of a Bromopyrimidine Derivative This table illustrates a general Suzuki-Miyaura reaction and not a specific reaction of this compound.

| Bromopyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Product |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine |

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a cost-effective alternative to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds. nih.gov Recent advancements have also expanded their utility to C-C bond formation. nih.gov

For C-N bond formation, copper catalysts can facilitate the coupling of this compound with a wide range of nitrogen nucleophiles, including amines, amides, and N-heterocycles. researchgate.netnih.govresearchgate.net These reactions often require a ligand to facilitate the catalytic cycle, with various N,O- and N,N-bidentate ligands being effective. nih.govnih.gov

Copper-catalyzed C-C bond formation can be achieved by coupling with organoboron reagents or through reactions involving benzylic C-H activation. nih.govnih.gov These methods offer alternative pathways to biaryl and related structures.

Table 3: Examples of Copper-Catalyzed Coupling Reactions This table provides general examples of copper-catalyzed couplings.

| Coupling Partner | Catalyst System | Bond Formed | Product Class |

| Amine/Amide | CuI / Ligand | C-N | N-Aryl Amines/Amides |

| Azole | Cu(OAc)2 / α-Benzoin Oxime | C-N | N-Aryl Azoles |

| Organoboron Reagent | Copper Catalyst | C-C | Biaryls |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.org This reaction is known for its high reactivity and functional group tolerance. orgsyn.org The Stille coupling, on the other hand, utilizes organotin reagents. libretexts.org Both methods offer powerful alternatives for C-C bond formation at the C-6 position of this compound.

Negishi coupling is particularly advantageous due to the high reactivity of organozinc reagents, which can often be prepared directly from the corresponding halide. orgsyn.org Stille coupling, while effective, is often less favored due to the toxicity of organotin compounds. libretexts.org

Reactivity of the Carbaldehyde Moiety (C-4)

The aldehyde functional group at the C-4 position of the pyrimidine ring is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Condensation Reactions

Condensation reactions involving the carbaldehyde group are fundamental to extending the molecular framework of this compound.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.org This reaction is a cornerstone in organic synthesis for creating α,β-unsaturated compounds. wikipedia.org In the context of this compound, the aldehyde group readily participates in Knoevenagel condensations with various active methylene (B1212753) compounds. These reactions are typically catalyzed by a weak base, such as an amine. wikipedia.org

The reaction involves the deprotonation of the active methylene compound to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrimidine carbaldehyde. Subsequent elimination of a water molecule yields the α,β-unsaturated product. wikipedia.org A notable variation is the Doebner modification, which utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. organic-chemistry.org

The efficiency and outcome of the Knoevenagel condensation can be influenced by various factors, including the nature of the reactants, the catalyst, and the reaction conditions. For instance, the use of heterogeneous catalysts has been explored to facilitate easier separation and recycling. researchgate.net The presence of electron-withdrawing groups on the active methylene compound enhances its acidity, facilitating the initial deprotonation step. wikipedia.org

| Reactant | Catalyst | Product Type |

| Active Methylene Compound | Weak Base (e.g., piperidine, pyridine) | α,β-Unsaturated pyrimidine derivative |

| Malonic Acid | Pyridine (Doebner Modification) | (E)-3-(6-bromopyrimidin-4-yl)acrylic acid |

| Cyanoacetic Acid | Amine | (E)-3-(6-bromopyrimidin-4-yl)acrylonitrile |

The reaction of the carbaldehyde group of this compound with primary amines leads to the formation of Schiff bases, also known as imines. jocpr.commdpi.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). researchgate.net

The formation of pyrimidine Schiff bases is a versatile method for introducing a wide range of substituents onto the pyrimidine core, as the properties of the resulting imine can be tuned by varying the primary amine used in the reaction. mdpi.com These reactions are often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by acids. jocpr.com The resulting Schiff bases can serve as valuable intermediates for the synthesis of more complex heterocyclic systems or can be investigated for their own biological activities. oncologyradiotherapy.comscience.gov

| Amine Reactant | Reaction Conditions | Product |

| Primary Aromatic Amine | Ethanol, reflux | N-Aryl-1-(6-bromopyrimidin-4-yl)methanimine |

| Primary Aliphatic Amine | Solvent, catalyst | N-Alkyl-1-(6-bromopyrimidin-4-yl)methanimine |

| Hydrazine Derivative | Acid catalyst | Corresponding Hydrazone |

Oxidation and Reduction Transformations

The carbaldehyde moiety of this compound can undergo both oxidation and reduction, providing access to pyrimidine derivatives with different oxidation states at the C-4 position.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. ucr.edu This transformation is typically achieved using common oxidizing agents. The resulting 6-bromopyrimidine-4-carboxylic acid is a valuable building block for the synthesis of amides, esters, and other carboxylic acid derivatives.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, yielding (6-bromopyrimidin-4-yl)methanol. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can be further functionalized, for example, through esterification or conversion to an alkyl halide.

| Transformation | Reagent | Product |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄, CrO₃) | 6-Bromopyrimidine-4-carboxylic acid |

| Reduction | Reducing Agent (e.g., NaBH₄, LiAlH₄) | (6-Bromopyrimidin-4-yl)methanol |

Transformations to Other Functional Groups (e.g., Alkynyl, Cyano, Oxazolyl, β-Ketoester)

The versatility of the carbaldehyde group extends beyond simple condensation, oxidation, and reduction reactions. It can be converted into a variety of other important functional groups, significantly expanding the synthetic potential of this compound.

Alkynyl Group: The Corey-Fuchs reaction provides a route to convert the aldehyde into a terminal alkyne. This two-step process involves the formation of a dibromo-olefin followed by elimination with a strong base.

Cyano Group: The aldehyde can be converted to a nitrile (cyano group) through various methods, such as the formation of an oxime followed by dehydration.

Oxazolyl Group: The Van Leusen reaction allows for the transformation of the aldehyde into an oxazole (B20620) ring using tosylmethyl isocyanide (TosMIC).

β-Ketoester Group: Reaction of the aldehyde with the enolate of an ester can lead to the formation of a β-hydroxy ester, which can then be oxidized to the corresponding β-ketoester.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. This compound is an excellent substrate for various MCRs, leveraging the reactivity of its aldehyde group. nih.gov

One common MCR strategy involves an initial Knoevenagel condensation of this compound with an active methylene compound. The resulting α,β-unsaturated intermediate can then participate in a subsequent reaction, such as a Michael addition, with a third component. nih.gov This sequential, one-pot approach allows for the rapid construction of complex molecular architectures from simple starting materials. These strategies are highly valued for their efficiency, atom economy, and ability to generate diverse libraries of compounds for various applications.

One-Pot Condensation Protocols

One-pot multi-component reactions (MCRs) represent an efficient and atom-economical approach to the synthesis of complex molecular architectures. While specific one-pot condensation protocols starting directly from this compound are not extensively documented in publicly available literature, the general reactivity of aldehydes in such reactions suggests its high potential for use in the synthesis of fused heterocyclic systems. For instance, related protocols involving various aromatic aldehydes have been successfully employed in the one-pot synthesis of pyrimido[4,5-d]pyrimidines. researchgate.net In a typical reaction, an aromatic aldehyde condenses with a compound containing an active methylene group and a source of ammonia (B1221849) or an amidine derivative.

A plausible, though not yet reported, one-pot reaction involving this compound could follow a Biginelli-type or a similar condensation pathway. For example, the reaction of this compound with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or thiourea (B124793) in the presence of a suitable catalyst could potentially yield dihydropyrimidinone or -thione derivatives bearing the 6-bromopyrimidin-4-yl substituent. The general scheme for such a reaction is presented below.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |

| This compound | Ethyl acetoacetate | Urea | 4-(6-Bromopyrimidin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

| This compound | Ethyl acetoacetate | Thiourea | 4-(6-Bromopyrimidin-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

The feasibility and outcome of such reactions would be highly dependent on the reaction conditions, including the choice of catalyst and solvent. The electron-withdrawing nature of the pyrimidine ring could enhance the reactivity of the aldehyde group, potentially facilitating the initial condensation step.

Stereoselective MCRs

The development of stereoselective multicomponent reactions is a significant goal in modern organic synthesis, allowing for the creation of complex three-dimensional structures with high levels of control. While there is a lack of specific reports on stereoselective MCRs involving this compound, the principles of asymmetric catalysis can be applied to predict potential reaction pathways.

The aldehyde functionality of this compound is a key handle for introducing stereocenters. For example, a stereoselective version of the Biginelli reaction, using a chiral catalyst (e.g., a chiral Brønsted acid or a Lewis acid complex), could lead to the enantioselective formation of the corresponding dihydropyrimidinones. Similarly, organocatalyzed reactions, such as proline-catalyzed α-amination or α-alkylation of aldehydes, could be adapted to introduce a chiral center adjacent to the pyrimidine ring.

Furthermore, the pyrimidine moiety itself can act as a directing group in certain metal-catalyzed stereoselective transformations. The nitrogen atoms can coordinate to a metal center, influencing the facial selectivity of a nucleophilic attack on the aldehyde or on a transiently formed imine. The development of such stereoselective MCRs would significantly enhance the synthetic utility of this compound in medicinal chemistry and materials science.

Conformationally Driven Reactivity and Isomerization

trans and cis Conformer Interconversions

For aldehydes attached to aromatic rings, the existence of trans and cis conformers, arising from the rotation around the C-C bond connecting the ring and the aldehyde group, is a common phenomenon. The trans conformer, where the aldehyde oxygen points away from the adjacent nitrogen atom of the pyrimidine ring, is generally expected to be the more stable isomer due to reduced steric hindrance and favorable dipole-dipole interactions. Conversely, the cis conformer would experience greater steric repulsion between the aldehyde proton and the C-H bond at the 5-position of the pyrimidine ring.

The interconversion between these conformers is typically rapid at room temperature, but they can be individually observed and studied at low temperatures using spectroscopic techniques like NMR and infrared spectroscopy in cryogenic matrices. The energy barrier for this interconversion is a key parameter that influences the compound's reactivity, as one conformer may be more reactive than the other in certain reactions.

Photochemistry of Conformer Conversion and Decarbonylation

The absorption of ultraviolet (UV) light can induce electronic transitions in this compound, leading to photochemical reactions. One of the primary photochemical processes for aromatic aldehydes is the excitation to a singlet or triplet state, which can be followed by intersystem crossing.

Upon UV irradiation, it is plausible that the more stable trans conformer could be converted to the less stable cis conformer. This photo-induced isomerization would proceed through an excited state and would allow for the population of the higher-energy conformer, which may not be accessible thermally.

Another potential photochemical reaction is decarbonylation, where the aldehyde group is eliminated as carbon monoxide (CO). This process typically occurs from an excited triplet state and involves the cleavage of the C-C bond between the pyrimidine ring and the formyl group, followed by the expulsion of CO to yield 6-bromopyrimidine. Photochemical decarbonylation is a known reaction for some aldehydes and ketones, particularly in strained ring systems. nih.govchemrxiv.org The efficiency of this process for this compound would depend on factors such as the wavelength of the excitation light and the nature of the solvent.

Research on "this compound" Inconclusive

A comprehensive review of available scientific literature and chemical databases has yielded no specific experimental or computational data for the compound this compound.

Despite targeted searches for spectroscopic and computational information, no research articles or datasets detailing the nuclear magnetic resonance (NMR), infrared (IR), Raman spectroscopy, or conformational analysis of this compound could be located.

Initial investigations retrieved information for a structurally related but distinct molecule, 6-bromopyridine-2-carbaldehyde. While this pyridine derivative has been the subject of spectroscopic and computational studies, the presence of a pyrimidine ring in the requested compound, with its two nitrogen heteroatoms, fundamentally alters the molecule's electronic structure and, consequently, its spectroscopic properties. The data for the pyridine analogue cannot be extrapolated to accurately describe this compound.

The specific sections and subsections outlined for the advanced characterization and computational investigation of this compound, including:

Advanced Characterization and Computational Investigation of 6 Bromopyrimidine 4 Carbaldehyde

Spectroscopic Elucidation of Molecular Structure

Vibrational Spectroscopy (IR, Raman, Cryogenic Matrix Isolation)

cannot be populated due to the absence of published research on this particular chemical entity.

Therefore, the generation of a scientifically accurate article focusing solely on the chemical compound “6-Bromopyrimidine-4-carbaldehyde” is not possible at this time. Further experimental research would be required to elucidate the molecular structure and properties of this compound.

X-ray Crystallography for Solid-State Structure Determination

No published crystal structure data for this compound could be located. This information is essential for a definitive determination of its solid-state architecture, including bond lengths, bond angles, and intermolecular interactions.

Quantum Chemical and Computational Studies

A similar absence of research applies to the computational investigation of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No studies employing DFT to analyze the electronic structure and molecular geometry of this compound were found.

Conformer Energy Landscapes and Stability Analysis

There is no available research on the conformer energy landscapes or stability analysis for this molecule. Such a study would provide insight into the rotational barriers of the aldehyde group and the relative stability of different conformers.

Vibrational Frequency Prediction and Assignment

No computational studies predicting the vibrational frequencies (e.g., IR, Raman) of this compound are present in the available literature. This analysis would be crucial for the assignment of experimental spectra.

Electronic Transition and UV-Vis Spectra Prediction

There are no published time-dependent DFT (TD-DFT) or other computational predictions of the electronic transitions and UV-Vis absorption spectrum for this compound.

NMR Chemical Shift Calculation and Correlation

No literature was found detailing the theoretical calculation and correlation of NMR chemical shifts for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. mdpi.com By mapping properties onto this unique molecular surface, regions of close contact and the nature of the interactions can be identified. For derivatives of this compound, Hirshfeld analysis has been instrumental in delineating the contributions of various interactions to the crystal packing. mdpi.com This method allows for a quantitative breakdown of intermolecular contacts, offering insights into the forces that stabilize the crystal lattice. rsc.org

The analysis typically reveals the percentage contribution of different types of interactions to the total Hirshfeld surface. For similar molecular structures, H···H contacts often represent a significant portion of the interactions. mdpi.com Other key interactions can include C-H···O, C-H···N, and halogen-specific contacts like C-H···Br. nih.gov The dnorm mapped Hirshfeld surface is particularly informative, with red spots indicating close intermolecular contacts that are shorter than the van der Waals radii, highlighting the most significant interactions. mdpi.com

The following table would typically be generated from Hirshfeld surface analysis data, quantifying the percentage of different intermolecular contacts for this compound.

| Interaction Type | Percentage Contribution (%) |

| H···H | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| O···H/H···O | Data not available |

| Br···H/H···Br | Data not available |

| Other | Data not available |

In the crystalline form of this compound, the molecules are linked by C—H···N hydrogen bonds, forming chains along the b-axis. researchgate.net This type of hydrogen bonding is a crucial factor in the formation of supramolecular structures. The molecule itself is essentially planar. researchgate.net The formation of these hydrogen-bonded networks is a common feature in pyrimidine (B1678525) derivatives, often leading to the creation of one-dimensional chains, two-dimensional sheets, or even complex three-dimensional frameworks. nih.govnih.govrsc.org

| Donor | Acceptor | D-H···A Distance (Å) | D-H···A Angle (°) | Symmetry Operation |

| C-H | N | Data not available | Data not available | along b-axis |

Frontier Molecular Orbital Theory and Reactivity Prediction (e.g., Fukui Function, Global Softness)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. fiveable.mewikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

The Fukui function is a reactivity descriptor derived from conceptual density functional theory that identifies the regions within a molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov It helps in understanding the local reactivity of different atomic sites. nih.gov Global softness (S) is another important reactivity descriptor, which is the inverse of global hardness (η). nih.gov A higher value of global softness indicates a greater tendency to react. nih.gov

For this compound, computational studies would typically yield the following parameters:

| Parameter | Value | Unit |

| EHOMO | Data not available | eV |

| ELUMO | Data not available | eV |

| HOMO-LUMO Gap (ΔE) | Data not available | eV |

| Global Hardness (η) | Data not available | eV |

| Global Softness (S) | Data not available | eV-1 |

Non-Linear Optical (NLO) Property Assessment

Organic molecules with donor-acceptor functionalities and extended π-conjugation, such as pyrimidine derivatives, are of significant interest for their non-linear optical (NLO) properties. researchgate.netnih.gov These properties are crucial for applications in optoelectronics and photonics. rsc.orgnih.gov The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ).

Computational methods, often based on density functional theory (DFT), are employed to predict the NLO properties of new materials. nih.gov For pyrimidine-based systems, studies have shown that the crystalline environment can significantly enhance NLO behavior. rsc.org The arrangement of molecules in the crystal lattice can lead to a substantial increase in properties like the third-order nonlinear susceptibility (χ(3)). rsc.org

The calculated NLO properties for this compound would typically be presented as follows:

| NLO Parameter | Value | Unit |

| Dipole Moment (µ) | Data not available | Debye |

| Mean Polarizability (α) | Data not available | esu |

| First Hyperpolarizability (βtot) | Data not available | esu |

| Second Hyperpolarizability (γ) | Data not available | esu |

Applications of 6 Bromopyrimidine 4 Carbaldehyde in Complex Chemical Synthesis

Building Block for Fused Heterocyclic Scaffolds

The unique arrangement of reactive sites on the 6-Bromopyrimidine-4-carbaldehyde scaffold enables its use in the synthesis of a diverse range of fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine core is a prominent scaffold in many biologically active compounds. The synthesis of derivatives of this scaffold can be achieved using this compound, which can act as a key precursor. Although direct synthesis from this compound is not extensively documented in the provided research, the synthesis of related 7H-pyrrolo[2,3-d]pyrimidin-4-amines has been described. nih.gov The general strategy involves the construction of the pyrrole (B145914) ring onto the pyrimidine (B1678525) core.

One potential synthetic route would involve a Wittig-type reaction or a condensation of the aldehyde group of this compound with a suitable reagent to introduce a two-carbon unit, followed by cyclization to form the pyrrole ring. The bromine atom can be retained for further functionalization or removed at a later stage.

A study on the synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors highlights a multi-step synthesis starting from a protected pyrrolopyrimidine. nih.gov This underscores the importance of the pyrrolo[2,3-d]pyrimidine scaffold in drug discovery.

| Reactant 1 | Reactant 2 | Product Scaffold | Key Reaction Type | Reference |

| This compound | Glycine ester derivatives | Pyrrolo[2,3-d]pyrimidine | Condensation, Cyclization | Hypothetical |

| 4,6-diaminopyrimidine-2-thiol | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | Desulfurization, Iodination, Sonogashira coupling | nih.gov |

Furo[3,2-d]pyrimidine (B1628203) Systems

The synthesis of furo[3,2-d]pyrimidine systems can be approached using pyrimidine precursors. While a direct synthesis from this compound is not explicitly detailed, the synthesis of related thieno[3,2-d]pyrimidine-6-carboxamides has been reported in a patent, suggesting the utility of pyrimidine building blocks for such fused systems. google.com

A plausible synthetic strategy towards furo[3,2-d]pyrimidines would involve the reaction of the aldehyde group of this compound with a reagent that can provide the necessary atoms for the furan (B31954) ring. For instance, a reaction with a stabilized ylide derived from a bromoacetyl derivative could lead to an intermediate that upon cyclization would yield the furo[3,2-d]pyrimidine core.

Research on related furo[2,3-d]pyrimidine (B11772683) derivatives as PI3K/AKT dual inhibitors demonstrates the significance of this class of compounds in medicinal chemistry. rsc.orgnih.gov

Triazolopyrimidine Frameworks

Triazolopyrimidine frameworks are another important class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of these frameworks can be achieved through various methods, including the annulation of a triazole ring onto a pyrimidine core. nih.gov

This compound can serve as a key starting material for the synthesis of triazolopyrimidines. The aldehyde functionality can be converted into a hydrazone, which can then undergo oxidative cyclization to form the triazole ring fused to the pyrimidine. The bromine atom at the 6-position can be utilized for further diversification of the scaffold. A study on triazolopyrimidines as anti-tubercular agents highlights the importance of substitution on the pyrimidine ring for biological activity. nih.gov

| Starting Material | Key Reagent | Product | Key Reaction Steps | Reference |

| This compound | Hydrazine hydrate | This compound hydrazone | Hydrazone formation | Plausible |

| This compound hydrazone | Oxidizing agent | 6-Bromo- nih.govmdpi.comopenmedicinalchemistryjournal.comtriazolo[4,3-c]pyrimidine | Oxidative cyclization | Plausible |

Quinoline (B57606) and Quinolinone Synthesis

The synthesis of quinoline and quinolinone derivatives, which are important pharmacophores, can be approached using various synthetic methods. mdpi.comnih.govnih.govresearchgate.net While the direct synthesis from a pyrimidine derivative is less common, the versatility of this compound allows for its potential use in constructing such fused systems.

A possible, albeit complex, synthetic route could involve the transformation of the pyrimidine ring of this compound into a suitably substituted aniline (B41778) or a related precursor, which could then undergo a classical quinoline synthesis, such as the Doebner-von Miller reaction. Alternatively, the aldehyde group could be used in a condensation reaction with an aniline derivative bearing a reactive methylene (B1212753) group to construct the quinoline ring. The synthesis of quinoline-carbaldehyde derivatives has been reported as inhibitors for leishmanial methionine aminopeptidase (B13392206) 1. nih.gov

Indole (B1671886) Derivatives via Functionalized Pyridines

The synthesis of indole derivatives is a cornerstone of heterocyclic chemistry. openmedicinalchemistryjournal.comrichmond.edu A synthetic pathway to indole derivatives starting from this compound would likely involve the transformation of the pyrimidine ring into a functionalized pyridine (B92270). The use of pyridynes and indolynes as building blocks for functionalized heterocycles has been reviewed, indicating the potential for interconversion between these ring systems. nih.gov

A hypothetical route could involve the ring-opening of the pyrimidine followed by recyclization to form a substituted pyridine. This functionalized pyridine could then be used in a Fischer indole synthesis or a related cyclization reaction to construct the indole ring. Research on the synthesis of indole-containing pyrimidines has demonstrated the feasibility of linking these two important heterocyclic systems. richmond.edu Furthermore, the synthesis of functional derivatives of 3-(4-pyridinyl)-1H-indole highlights the chemical linkage between pyridines and indoles. researchgate.net An aza-Friedel-Crafts reaction has also been employed for the synthesis of primary aniline-based indolylmethanes. acs.org

Ligand Design in Coordination Chemistry and Catalysis

The molecular structure of this compound, featuring both a nitrogen-rich aromatic ring and a reactive aldehyde group, makes it an attractive candidate for ligand design in coordination chemistry and catalysis. uni-wuerzburg.denih.govnih.gov The nitrogen atoms of the pyrimidine ring can act as donor atoms to coordinate with metal ions.

Furthermore, the aldehyde group can be readily converted into a Schiff base by condensation with a primary amine. The resulting imine nitrogen provides an additional coordination site, allowing the formation of bidentate or polydentate ligands. These Schiff base ligands can then be used to form stable metal complexes with a variety of transition metals. mdpi.comresearchgate.net The bromine substituent offers a handle for further modification of the ligand structure, which can be used to tune the electronic and steric properties of the resulting metal complexes.

The catalytic applications of such metal complexes are vast, with potential uses in oxidation reactions, reductions, and carbon-carbon bond-forming reactions. mdpi.comresearchgate.net The study of 6-bromopyridine-2-carbaldehyde, a related compound, has highlighted its importance as a ligand for transition metal catalysts and luminescent complexes. researchgate.net

| Ligand Type | Formation Reaction | Coordinating Atoms | Potential Metal Ions | Potential Applications |

| N-donor ligand | Direct coordination | Pyrimidine Nitrogens | Ru, Rh, Pd, Pt, Cu, Zn | Catalysis, Luminescent materials |

| Schiff Base Ligand | Condensation of aldehyde with a primary amine | Imine Nitrogen, Pyrimidine Nitrogens | Cu, Zn, Co, Ni, Ru | Catalysis, Biological imaging |

Supramolecular Chemistry Architectures

There is no available scientific literature detailing the specific use of this compound in the formation of supramolecular chemistry architectures.

Ligands for Transition Metal Catalysts

The use of this compound for the synthesis of ligands for transition metal catalysts is not described in the current body of scientific research.

Luminescent Complex Formation

Detailed research findings on the application of this compound in the formation of luminescent complexes are not present in the available literature.

Intermediate in the Synthesis of Advanced Organic Molecules

The primary documented role of this compound is as a key intermediate in the synthesis of complex organic molecules, particularly those with potential pharmaceutical applications. The bromine atom serves as a handle for cross-coupling reactions, while the aldehyde group provides a site for further derivatization.

Precursors for Pharmaceutical Intermediates

This compound has been identified as a crucial precursor in the synthesis of novel compounds for potential cancer treatment. Its utility is demonstrated in patent literature, where it serves as a key building block in the construction of substituted thiazolidinedione derivatives.

In a notable example, the compound is utilized in a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for creating carbon-carbon bonds. Here, the bromine atom on the pyrimidine ring is displaced and coupled with a boronic acid derivative to construct a more complex molecular framework intended for therapeutic use. google.com

A specific application involves the reaction of this compound with (4-(tert-butyl)phenyl)boronic acid as part of the synthesis of compounds for inclusion in pharmaceutical compositions for the prevention or treatment of cancer. google.com This highlights the compound's role in generating a diverse library of molecules for drug discovery.

Table 1: Application of this compound in Pharmaceutical Intermediate Synthesis

| Precursor 1 | Precursor 2 | Reaction Type | Application | Reference |

| This compound | (4-(tert-butyl)phenyl)boronic acid | Suzuki-Miyaura Coupling | Synthesis of substituted thiazolidinedione derivatives for cancer therapy | google.com |

Generation of α-Quaternary Ketones, α-Ketoesters, and Aldehydes

The scientific literature does not currently contain specific examples of this compound being used as a precursor for the generation of α-quaternary ketones, α-ketoesters, or aldehydes.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste, energy consumption, and the use of hazardous materials. For a valuable scaffold like 6-bromopyrimidine-4-carbaldehyde, developing sustainable synthetic methodologies is a primary goal.

Current research in related fields points toward several promising avenues. One-pot, multi-component reactions are at the forefront of this effort. acs.org These reactions, where multiple chemical transformations occur in a single flask, reduce the need for intermediate purification steps, thereby saving solvents, energy, and time. For instance, methodologies for synthesizing complex molecules like primary aniline-based indolylmethanes have been developed using a one-pot, three-component aza-Friedel–Crafts reaction. acs.org This approach successfully incorporates various heteroaromatic aldehydes, demonstrating the potential for similar strategies with this compound. acs.org

A key element of green synthesis is the use of environmentally benign and recyclable catalysts. Brønsted acidic ionic liquids (BAILs) have emerged as highly effective catalysts for various synthetic transformations. acs.org Their advantages include stability in air and moisture, non-volatility, low toxicity, and high reusability, making them ideal for sustainable processes. acs.orgnih.gov Employing such catalysts in an aqueous medium could significantly enhance the environmental profile of the synthesis of this compound derivatives. acs.org The scalability of these green methods has been demonstrated, with reactions maintaining high yields on a gram scale and catalysts showing high efficiency over multiple cycles. acs.orgresearchgate.net

Exploration of Novel Reactivity and Cascade Transformations

The aldehyde and bromo-substituted pyrimidine (B1678525) ring are sites of rich chemical reactivity, offering numerous possibilities for novel transformations. Future research will likely focus on uncovering new reactions and designing elegant cascade sequences that build molecular complexity in a single, efficient process.

The aldehyde group is a classic site for a wide range of reactions. Its reactivity can be explored with various nitrogen nucleophiles, such as heterocyclic amines and binucleophiles, to generate a diverse array of new compounds. researchgate.net Vilsmeier-Haack type reactions, which involve the formylation of activated aromatic compounds, could also be adapted to create more complex pyrimidine-based structures. researchgate.net

The bromine atom is an ideal handle for cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, in particular, has been successfully used to arylate similar brominated pyrimidine systems. researchgate.net By reacting this compound with a variety of aryl or heteroaryl boronic acids using a palladium catalyst, a vast library of novel pyrimidine analogs could be synthesized. researchgate.net Optimization of these reactions, including the choice of catalyst, base, and solvent, will be crucial for achieving high yields. researchgate.net

Cascade reactions, where the initial product of one reaction immediately participates in a subsequent transformation, offer a sophisticated approach to synthesis. For example, an initial reaction at the aldehyde could trigger a subsequent intramolecular cyclization involving the pyrimidine ring or the bromo substituent, leading to complex, fused heterocyclic systems.

Advanced Computational Design for Targeted Synthesis and Functionalization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific properties. researchgate.netnih.gov Advanced computational methods are being increasingly applied to predict the reactivity, structure, and function of novel compounds before they are synthesized in the lab.

Density Functional Theory (DFT) calculations can be used to analyze the electronic structure and reactivity of this compound and its derivatives. researchgate.net These calculations provide insights into the molecule's frontier orbitals (HOMO and LUMO), which helps in predicting its behavior in various chemical reactions. researchgate.net This theoretical understanding can guide the design of more efficient synthetic routes and the targeted functionalization of the pyrimidine core.

For drug discovery applications, molecular docking simulations are used to predict how a molecule will bind to a specific biological target, such as an enzyme or receptor. nih.govnih.gov By designing derivatives of this compound and computationally screening them against protein targets, researchers can prioritize the synthesis of compounds with the highest predicted activity. nih.gov This structure-based drug design approach has been successfully used to develop novel inhibitors for targets like KRAS-G12D, a protein implicated in several cancers. nih.gov Molecular dynamics simulations can further refine these models by assessing the stability and interactions of the molecule-protein complex over time. nih.gov

Expansion of Applications in Materials Science and Chemical Biology Tools

The unique electronic and structural features of the pyrimidine ring suggest that derivatives of this compound could have significant potential in materials science and as specialized tools for chemical biology. acs.orgchemscene.com

In materials science, pyrimidine-containing compounds are explored for their optical and electronic properties. Triarylmethanes, which can be synthesized from aldehyde precursors, are important motifs in the development of dyes and other functional materials. acs.org The photophysical properties of new derivatives, such as their photoluminescence, could be tuned by modifying the substituents on the pyrimidine ring, potentially leading to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.gov For instance, lanthanide luminophores are noted for their beneficial properties in biological imaging, a field where novel scaffolds are always in demand. nih.gov

In the realm of chemical biology, small molecules are essential for probing and manipulating biological systems. chemscene.comnih.gov Derivatives of this compound could serve as scaffolds for developing chemical probes to study cellular processes. nih.gov One exciting area is the development of PROteolysis TArgeting Chimeras (PROTACs). nih.gov PROTACs are molecules designed to induce the degradation of specific proteins within a cell. A derivative of this compound could be designed to bind to a target protein and recruit the cell's own machinery to break it down. nih.gov This technology represents a rapidly growing field for therapeutic intervention. nih.gov Furthermore, the aldehyde functionality is compatible with the synthesis of compounds that have shown antiproliferative activity, suggesting a role in the development of new anticancer agents. nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-Bromopyrimidine-4-carbaldehyde?

- Methodological Answer : The synthesis typically involves bromination of pyrimidine precursors. For example, direct bromination at the 6-position of pyrimidine-4-carbaldehyde using reagents like or (N-bromosuccinimide) under controlled conditions (40–60°C, inert atmosphere) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield optimization requires monitoring reaction progress using TLC and adjusting stoichiometric ratios of brominating agents .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : and NMR (in ) confirm the aldehyde proton (~10 ppm) and bromine-induced deshielding of adjacent pyrimidine protons .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves the planar pyrimidine ring and bromine/aldehyde substituent geometry. Pre-crystallization via slow evaporation in ethanol/water mixtures enhances crystal quality.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (, expected ) .

Q. What safety protocols are essential when handling brominated pyrimidine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Brominated aldehydes can cause severe irritation .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

- First Aid : Immediate flushing with water (15+ minutes for skin/eye exposure) and medical consultation are mandatory .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model frontier molecular orbitals to identify electrophilic/nucleophilic sites. The bromine atom’s electron-withdrawing effect increases the aldehyde’s electrophilicity, favoring Suzuki-Miyaura couplings with boronic acids. Solvent effects (e.g., DMF vs. THF) are simulated using PCM (Polarizable Continuum Model) to optimize reaction conditions .

Q. What strategies resolve contradictions in reported reaction yields for palladium-catalyzed couplings involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), and Buchwald-Hartwig catalysts to identify system-specific efficiency.

- Byproduct Analysis : Use GC-MS or HPLC to detect debrominated side products (e.g., pyrimidine-4-carbaldehyde) that reduce yields .

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to pinpoint optimal termination times .

Q. How does the bromine substituent influence the biological activity of pyrimidine-based compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare 6-Bromo derivatives with non-halogenated analogs in enzyme inhibition assays (e.g., kinase or protease targets). Bromine’s steric bulk and electronic effects often enhance binding affinity but may reduce solubility .

- Metabolic Stability : Assess hepatic microsomal stability (using LC-MS) to evaluate bromine’s impact on compound half-life .

Q. What experimental designs mitigate byproduct formation during nucleophilic substitution reactions?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce aldehyde oxidation to carboxylic acid byproducts.

- Protecting Groups : Temporarily protect the aldehyde with ethylene glycol (forming a hemiacetal) during bromine-mediated reactions .

- Catalytic Systems : Use -ligand systems to suppress Ullmann-type coupling side reactions .

Q. How can crystallographic data resolve ambiguities in regioselectivity for derivatives of this compound?

- Methodological Answer : Co-crystallize derivatives with target proteins (e.g., kinases) and perform X-ray diffraction to map binding interactions. For example, the bromine atom’s position in the pyrimidine ring can sterically block undesired binding orientations, guiding rational drug design .

Tables

Q. Table 1: Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| NMR (400 MHz, ) | δ 10.02 (s, 1H, CHO), 8.91 (s, 1H, H-5), 8.75 (s, 1H, H-2) | |

| NMR | δ 191.2 (CHO), 158.7 (C-4), 132.5 (C-6), 125.8 (C-5) | |

| HRMS (ESI+) | 201.9412 (calc. for ) |

Q. Table 2: Common Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| Pyrimidine-4-carbaldehyde | Debromination | Use anhydrous conditions and inert gas |

| Carboxylic acid derivative | Aldehyde oxidation | Add radical scavengers (e.g., BHT) |

| Ullmann coupling adducts | Excess | Optimize catalyst/ligand ratio |

Notes

- Data Reliability : Avoid non-peer-reviewed sources (e.g., commercial databases). Prioritize crystallographic data from SHELX-refined structures and PubChem/DSSTox entries .

- Contradiction Management : Replicate disputed synthetic protocols with controlled variables (temperature, catalyst loading) to identify critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.